7-Fluoro-1H-indole-2-carboxylic acid
Overview
Description
7-Fluoro-1H-indole-2-carboxylic acid is a chemical compound with the CAS Number: 399-67-7 . It has a molecular weight of 179.15 and its IUPAC name is 7-fluoro-1H-indole-2-carboxylic acid .
Synthesis Analysis
The synthesis of indole derivatives, including 7-Fluoro-1H-indole-2-carboxylic acid, has been a focus of many researchers . In one study, new sulfonamide-based indole derivatives were synthesized using 1H-indole-2-carboxylic acid as a starting material . The structures of the synthesized sulfonamide-based indole derivatives were confirmed by 1H NMR and LCMS Spectroscopy .Molecular Structure Analysis
The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis
The critical step in the synthesis of indole 2-carboxamide derivatives is the transformation of carboxylic acid to amide derivative . In one route, CDI and ammonia or hydrazine hydrate were used to obtain indole 2-carboxamide .Physical And Chemical Properties Analysis
7-Fluoro-1H-indole-2-carboxylic acid is a solid compound . It should be stored in a dark place, in an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
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Antiviral Activity
- Field : Pharmacology
- Application : Indole derivatives have been reported to possess antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
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HIV-1 Inhibition
- Field : Virology
- Application : Indole-2-carboxylic acid derivatives have been found to inhibit HIV-1 integrase .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : Indole-2-carboxylic acid derivative 3 was proved to effectively inhibit the strand transfer of HIV-1 integrase .
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Synthesis of Dibromophakellin and Analogs
- Field : Organic Chemistry
- Application : Indole-2-carboxylic acid is used as a reactant for the total synthesis of (±)-dibromophakellin and its analogs .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
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Synthesis of Pyrrolizidine Alkaloid
- Field : Organic Chemistry
- Application : Indole-2-carboxylic acid is used as a reactant for the synthesis of the pyrrolizidine alkaloid (±)-trachelanthamidine .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
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Preparation of Renieramycin G Analogs
- Field : Organic Chemistry
- Application : Indole-2-carboxylic acid is used as a reactant for the stereoselective preparation of renieramycin G analogs .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
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Rapid Synthesis of 1,2,3-Trisubstituted Indoles
- Field : Organic Chemistry
- Application : A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence .
- Method : This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .
- Results : The utility of this process has been demonstrated in the synthesis of 23 indoles, benzoindoles and tetrahydrocarbazoles bearing varied and useful functionality .
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Anti-Inflammatory Activity
- Field : Pharmacology
- Application : Indole derivatives have been reported to possess anti-inflammatory activity . For instance, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated for their anti-inflammatory activity .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : Compounds 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide (2), 4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide (3), 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-propylthiosemicarbazide (4), and 4-butyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide (5) are potent anti-inflammatory agents .
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Antioxidant Activity
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Antimicrobial Activity
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Antitubercular Activity
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Antidiabetic Activity
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Antimalarial Activity
Safety And Hazards
The safety information for 7-Fluoro-1H-indole-2-carboxylic acid includes hazard statements such as H315-H319-H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Future Directions
Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .
properties
IUPAC Name |
7-fluoro-1H-indole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c10-6-3-1-2-5-4-7(9(12)13)11-8(5)6/h1-4,11H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWBSQNVKBIKRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390203 | |
Record name | 7-Fluoro-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70390203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-1H-indole-2-carboxylic acid | |
CAS RN |
399-67-7 | |
Record name | 7-Fluoro-1H-indole-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=399-67-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Fluoro-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70390203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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